Acide 4-hydroxynicotinique

Vue d'ensemble

Description

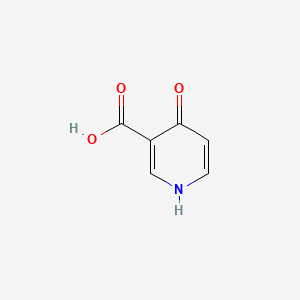

4-Hydroxynicotinic acid is an organic compound with the molecular formula C6H5NO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the 4-position of the pyridine ring. This compound is known for its various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Applications De Recherche Scientifique

4-Hydroxynicotinic acid has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in various organic synthesis reactions.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active compounds, including drugs and anti-tumor agents.

Agrochemicals: It is used in the production of agrochemicals that help in pest control and crop protection.

Dyestuffs: The compound is also used in the manufacture of dyes and pigments.

Mécanisme D'action

Target of Action

The primary target of 4-Hydroxynicotinic acid is the enzyme nicotinic acid phosphoribosyltransferase (NAPRT), which is the rate-limiting enzyme of the Preiss–Handler NAD-production pathway . This pathway is relevant for a large group of human cancers .

Mode of Action

4-Hydroxynicotinic acid inhibits NAPRT, thereby interfering with the NAD-producing capacity of cancer cells . This compound exhibits marked anti-cancer activity when combined with the NAMPT inhibitor FK866 .

Biochemical Pathways

4-Hydroxynicotinic acid affects the Preiss–Handler NAD-production pathway. The first step in this pathway is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by a molybdenum-containing hydroxylase . The subsequent enzymatic steps, which have no prokaryotic equivalents, lead to the production of α-hydroxyglutaramate .

Result of Action

The inhibition of NAPRT by 4-Hydroxynicotinic acid leads to a decrease in NAD levels in cancer cells . This can result in the death of these cells, thereby exhibiting anti-cancer activity .

Méthodes De Préparation

4-Hydroxynicotinic acid can be synthesized through several methods:

Hydrogenation of Nicotinic Acid: One common method involves the hydrogenation of nicotinic acid, which introduces a hydroxyl group at the 4-position.

Oxidation of Nicotinic Acid: Another method involves the oxidation of nicotinic acid, which also results in the formation of 4-Hydroxynicotinic acid.

Analyse Des Réactions Chimiques

4-Hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide, phosphorus oxychloride, and potassium permanganate . The major products formed from these reactions vary based on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

4-Hydroxynicotinic acid can be compared with other hydroxynicotinic acid isomers, such as 2-hydroxynicotinic acid, 5-hydroxynicotinic acid, and 6-hydroxynicotinic acid. These compounds share similar structures but differ in the position of the hydroxyl group on the pyridine ring . The unique position of the hydroxyl group in 4-Hydroxynicotinic acid contributes to its distinct chemical properties and reactivity.

Similar Compounds

- 2-Hydroxynicotinic acid

- 5-Hydroxynicotinic acid

- 6-Hydroxynicotinic acid

4-Hydroxynicotinic acid stands out due to its higher solubility in water and ethanol compared to its isomers, which is attributed to the intramolecular hydrogen bonding in its structure .

Propriétés

IUPAC Name |

4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-1-2-7-3-4(5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCUBGPSZDGABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976370 | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-70-1, 72676-96-1 | |

| Record name | 4-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydro-3-pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072676961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-1,4-dihydropyridine-3-carboxylato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different solid-state forms of 4-hydroxynicotinic acid and how do they behave upon heating?

A1: 4-Hydroxynicotinic acid (4-HNA) exhibits tautomerism and polymorphism in the solid state. It can exist as either 4-HNA or its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid (4-ODHPCA), and has been found in three anhydrous polymorphs (I, II, and III) and two hydrate forms. [] Upon heating, polymorphs I and II convert to the more stable polymorph III. [] Similarly, both hydrate forms dehydrate at elevated temperatures and eventually transform into polymorph III. [] Sublimation of any of the five forms also leads to the formation of polymorph III. []

Q2: What makes the hemihydrate form of 4-hydroxynicotinic acid particularly interesting in terms of its stability?

A2: The hemihydrate form of 4-hydroxynicotinic acid (4HNA·0.5H2O) is intriguing because, despite thermodynamic predictions suggesting it should readily dehydrate, it displays significant stability at ambient conditions. [] This unexpected robustness arises from kinetic factors, specifically a substantial activation energy barrier associated with removing water molecules from the crystal lattice. [, ]

Q3: How are the water molecules incorporated into the crystal structure of the hemihydrate form of 4-hydroxynicotinic acid?

A3: In the crystal structure of 4HNA·0.5H2O, the water molecules occupy isolated sites and are not directly connected to each other (isolated site hydrate). [] Each water molecule engages in hydrogen bonding with four distinct 4-HNA units, acting as an acceptor in two NH···O hydrogen bonds and as a donor in two OH···OC hydrogen bonds. []

Q4: What is the significance of studying the kinetics and mechanism of dehydration for the hemihydrate form of 4-hydroxynicotinic acid?

A4: Understanding the dehydration process of 4HNA·0.5H2O is crucial because hydrates, particularly in the pharmaceutical industry, are significant. [] The kinetic stability of this hemihydrate, despite its metastability, provides valuable insights into controlling the physical properties of solid-state forms of drug molecules, which can impact their processing, storage, and performance. []

Q5: What methods were employed to study the dehydration mechanism of the hemihydrate form of 4-hydroxynicotinic acid?

A5: The dehydration mechanism of 4HNA·0.5H2O was investigated using a combination of experimental and computational techniques. This included kinetic studies through thermogravimetric analysis (TGA) to determine the activation energy of dehydration, [] crystal packing analysis based on X-ray diffraction data to understand the arrangement of molecules within the crystal lattice, [] and microscopic observations using hot stage microscopy (HSM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to visualize changes in the solid form during dehydration. []

Q6: Can you describe a simple synthetic route for 4-hydroxynicotinic acid?

A6: One straightforward method to synthesize 4-hydroxynicotinic acid starts with 4-hydroxy-3-iodopyridine. [] The iodo-pyridine is first converted to the corresponding cyano-pyridine. Subsequent hydrolysis of the nitrile group then yields 4-hydroxynicotinic acid. [] This method offers a convenient pathway for obtaining the desired compound.

Q7: How can 4-hydroxynicotinic acid be used in coordination chemistry?

A7: 4-Hydroxynicotinic acid (H2L) can act as a ligand in coordination polymers. For instance, it forms a one-dimensional coordination polymer with Manganese(II), denoted as . [] Interestingly, this synthesis showcases an in situ ligand formation where the H2L ligand is generated from a 3,4-pyridinedicarboxylic acid precursor during the reaction. [] In this polymer, the deprotonated ligand (HL) coordinates to the Mn(II) center, simultaneously chelating and bridging metal ions to create the extended framework. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.